Umeclidinium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Umeclidinium is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). It functions by blocking muscarinic receptors, particularly the M3 subtype, which are prevalent in airway smooth muscle. This inhibition prevents bronchoconstriction, leading to bronchodilation and improved airflow. Umeclidinium is administered via inhalation and is marketed under the brand name Incruse Ellipta, among others. Its chemical formula is , and it has a molecular weight of approximately 508.5 g/mol .

Umeclidinium undergoes several metabolic transformations in the body, primarily through oxidative processes such as hydroxylation and O-dealkylation, followed by conjugation (e.g., glucuronidation). These reactions are facilitated by the cytochrome P450 2D6 enzyme. The resulting metabolites generally exhibit reduced pharmacological activity, and systemic exposure to these metabolites is low .

Key Reactions:- Hydroxylation: Addition of hydroxyl groups.

- O-dealkylation: Removal of alkyl groups.

- Glucuronidation: Conjugation with glucuronic acid.

Umeclidinium exhibits significant biological activity as a muscarinic receptor antagonist. Its mechanism involves competitive inhibition of acetylcholine binding to M3 receptors, resulting in prolonged bronchodilation. Clinical studies have demonstrated that umeclidinium effectively improves lung function, as measured by forced expiratory volume in one second (FEV1), with peak effects observed within 30 minutes post-inhalation and lasting for over 24 hours .

Pharmacodynamics:- Mechanism: Antagonism of M3 muscarinic receptors.

- Duration of Action: Long-lasting effects (>24 hours).

- Clinical Efficacy: Significant improvement in FEV1 in COPD patients.

The synthesis of umeclidinium involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization. Although specific synthetic pathways are proprietary to pharmaceutical companies, general methods may involve:

- Formation of Bicyclic Framework: Utilizing quinuclidine derivatives.

- Functionalization: Introduction of benzyloxy and hydroxy groups.

- Quaternization: Finalizing the structure with a quaternary ammonium salt formation.

The exact synthetic routes are often optimized for yield and purity but remain undisclosed in public literature due to commercial confidentiality.

Umeclidinium is primarily indicated for the maintenance treatment of COPD, providing symptomatic relief and improving lung function. It may be used alone or in combination with other bronchodilators such as vilanterol or fluticasone furoate to enhance therapeutic efficacy .

Indications:- Chronic Obstructive Pulmonary Disease: Maintenance therapy.

- Combination Therapy: Often used with other long-acting bronchodilators.

Umeclidinium's pharmacokinetics may be influenced by various factors, including genetic polymorphisms affecting cytochrome P450 2D6 activity. Studies have indicated that patients who are poor metabolizers of this enzyme do not experience significant changes in drug exposure, suggesting a robust safety profile regarding drug interactions .

Notable Interactions:- CYP2D6 Inhibitors: Minimal impact on umeclidinium pharmacokinetics.

- Other Antimuscarinics: Co-administration is not recommended due to potential additive effects.

Umeclidinium shares its therapeutic class with several other long-acting muscarinic antagonists. Below is a comparison highlighting its unique properties:

| Compound Name | Mechanism of Action | Duration of Action | Unique Features |

|---|---|---|---|

| Umeclidinium | Muscarinic receptor antagonist | >24 hours | High selectivity for M3 receptors |

| Tiotropium | Muscarinic receptor antagonist | 24 hours | Approved for both COPD and asthma |

| Glycopyrrolate | Muscarinic receptor antagonist | 12 hours | Also used for excessive salivation |

| Aclidinium | Muscarinic receptor antagonist | 12 hours | Administered via metered-dose inhaler |

Unique Aspects of Umeclidinium:- Longer duration compared to some competitors.

- Specificity towards M3 receptors enhances its efficacy in airway relaxation.

Cationic Structure (C29H34NO2+)

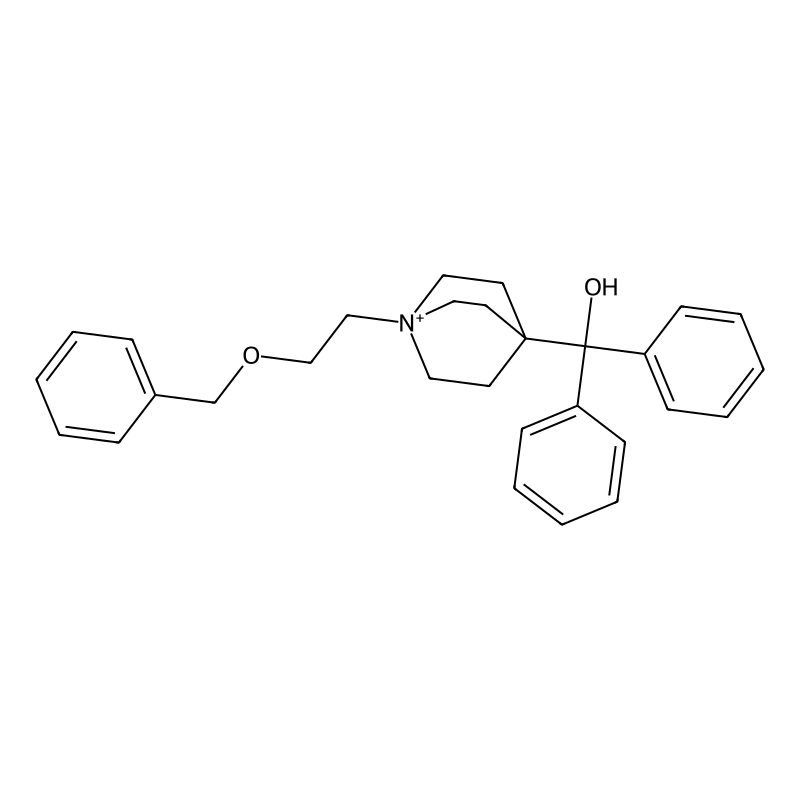

Umeclidinium exists as a quaternary ammonium cation with the molecular formula C29H34NO2+ [1] [2] [3]. The cationic structure represents the active pharmaceutical component, carrying a formal positive charge on the nitrogen atom within the bicyclic framework [1]. This cationic form has an average molecular mass of 428.596 daltons [2], with a monoisotopic mass of 428.258406 daltons [2] [3]. The quaternary ammonium nature of umeclidinium is fundamental to its chemical identity, as the positively charged nitrogen center is permanently ionized under physiological conditions [4] [5].

Bromide Salt Composition (C29H34BrNO2)

The pharmaceutically relevant form of umeclidinium is the bromide salt, designated as umeclidinium bromide with the molecular formula C29H34BrNO2 [6] [7] [8]. This salt form has a molecular weight of 508.5 grams per mole [6] [8] [4]. The bromide counterion balances the positive charge of the umeclidinium cation, forming a stable crystalline solid [9] [10]. The percent composition of umeclidinium bromide consists of 68.50% carbon, 6.74% hydrogen, 15.71% bromine, 2.75% nitrogen, and 6.29% oxygen [8]. The exact mass of the bromide salt is 507.177292 daltons [4] [11].

| Property | Umeclidinium Cation | Umeclidinium Bromide |

|---|---|---|

| Molecular Formula | C29H34NO2+ | C29H34BrNO2 |

| Average Molecular Mass | 428.596 Da | 508.5 Da |

| Monoisotopic Mass | 428.258406 Da | 507.177292 Da |

| Formal Charge | +1 | 0 (neutral salt) |

Structural Features

Quinuclidine Core Architecture

The structural foundation of umeclidinium is based on a quinuclidine core, specifically the azoniabicyclo[2.2.2]octane system [7] [12] [13]. This quinuclidine derivative represents a bicyclic tertiary amine that has been quaternized to form the cationic species [12]. The quinuclidine framework consists of a bridged bicyclic structure with the nitrogen atom positioned at the bridgehead, creating a rigid three-dimensional architecture [7] [13]. The systematic name for the core structure is 1-azoniabicyclo[2.2.2]octane, indicating the specific positioning and connectivity of the nitrogen within the bicyclic system [7] [13] [4].

Position-Specific Substitutions

The umeclidinium structure features two primary substitutions on the quinuclidine core [3] [7]. At position 1 of the azoniabicyclo[2.2.2]octane system, there is a 2-(benzyloxy)ethyl substituent [3] [4]. At position 4, a hydroxydiphenylmethyl group is attached [3] [7] [4]. These position-specific substitutions are critical for the compound's three-dimensional structure and pharmacological properties [7]. The International Union of Pure and Applied Chemistry name reflects these substitutions: 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane [3] [4].

Benzyloxy and Diphenylmethyl Moieties

The benzyloxy moiety consists of a phenylmethoxy group (-OCH2C6H5) connected via an ethyl linker to the quaternary nitrogen center [3] [4]. This benzyloxy ethyl substituent provides conformational flexibility to the molecule [3]. The diphenylmethyl moiety at position 4 features two phenyl rings attached to a central carbon atom that also bears a hydroxyl group [3] [7] [4]. This hydroxydiphenylmethyl group creates a bulky, hydrophobic region of the molecule with the hydroxyl function providing a hydrogen bond donor capability [3] [4]. The diphenyl system contributes significantly to the overall molecular volume and lipophilicity of umeclidinium [4].

Three-Dimensional Conformational Analysis

The three-dimensional structure of umeclidinium is characterized by the rigid quinuclidine core that restricts rotation around certain bonds while allowing conformational flexibility in the pendant chains [14]. The azoniabicyclo[2.2.2]octane core adopts a cage-like structure with the quaternary nitrogen positioned at one vertex [7] [4]. Conformational analysis reveals that the hydroxydiphenylmethyl substituent can adopt different orientations relative to the quinuclidine framework [14]. The benzyloxy ethyl chain provides additional conformational degrees of freedom, allowing the phenyl ring to sample various spatial orientations [3] [4]. Nuclear magnetic resonance studies and molecular modeling approaches have been employed to characterize the preferred conformations of umeclidinium in solution [15] [16].

Stereochemical Properties

Umeclidinium exhibits defined stereochemical characteristics due to its rigid bicyclic core structure [17]. The molecule contains no defined stereogenic centers, as indicated by the absence of specified stereochemistry in its chemical identifier codes [4] [17]. The quinuclidine nitrogen atom is sp3 hybridized and quaternized, eliminating potential stereochemistry at this center [4]. The hydroxydiphenylmethyl carbon center, while bearing four different substituents, does not constitute a stereogenic center due to the symmetrical nature of the two phenyl substituents [3] [4]. The overall molecular geometry is determined by the conformational preferences of the quinuclidine core and the spatial arrangements of the pendant aromatic systems [4] [17].

| Structural Parameter | Characteristic |

|---|---|

| Stereogenic Centers | None defined |

| Molecular Symmetry | C1 (no symmetry) |

| Rigid Framework | Quinuclidine core |

| Flexible Regions | Benzyloxy ethyl chain |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (ether oxygen, hydroxyl oxygen) |

| Rotatable Bonds | 8 |

| Topological Polar Surface Area | 29.46 Ų |

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | Slightly soluble | [1] [4] [5] |

| Dimethyl sulfoxide | 15 mg/mL | [7] |

| Methanol | Slightly soluble | [1] [4] [5] |

| Ethanol | 12 mg/mL | [7] |

| Acetonitrile | Slightly soluble | [4] [5] |

| Propan-1-ol | Slightly soluble | [4] [5] |

Quantitative solubility data indicates higher solubility in organic solvents compared to aqueous media. In dimethyl sulfoxide, umeclidinium bromide achieves a solubility of 15 mg/mL, while in ethanol it reaches 12 mg/mL [7]. The compound remains sparingly soluble in aqueous buffers, requiring specialized formulation approaches for pharmaceutical applications. For optimal dissolution in aqueous systems, umeclidinium bromide should first be dissolved in dimethyl sulfoxide before dilution with aqueous buffers, achieving approximately 0.25 mg/mL solubility in a 1:3 solution of dimethyl sulfoxide and phosphate-buffered saline [7].

The poor aqueous solubility necessitates administration via inhalation as a dry powder formulation rather than oral routes, contributing to its targeted pulmonary delivery and reduced systemic bioavailability [1]. This solubility profile directly influences the compound's pharmacokinetic properties and therapeutic application in chronic obstructive pulmonary disease treatment.

Partition Coefficient and Lipophilicity

The partition coefficient serves as a critical parameter for understanding umeclidinium's lipophilic characteristics and membrane permeability properties. Multiple analytical methods have been employed to determine the octanol-water partition coefficient, yielding varying results that reflect different experimental conditions and measurement techniques.

Table 2: Partition Coefficient and Lipophilicity Data

| Property | Value | Reference |

|---|---|---|

| Log P (octanol-water) | 2.88 | [8] |

| Log P (partition coefficient) | 1.26 | [9] |

| Lipophilicity (xlogP) | 4.7 | [10] |

The logarithm of the octanol-water partition coefficient ranges from 1.26 to 4.7, indicating moderate to high lipophilicity depending on the measurement method employed [10] [8] [9]. The DrugBank database reports a log P value of 2.88 using predictive algorithms [8], while experimental measurements from safety data sheets indicate a value of 1.26 [9]. The higher xlogP value of 4.7 suggests significant lipophilic character based on computational predictions [10].

These lipophilicity values position umeclidinium within the favorable range for pulmonary absorption while maintaining sufficient hydrophilic character to prevent excessive tissue accumulation. The moderate lipophilicity contributes to the compound's ability to penetrate respiratory tract tissues while allowing for appropriate clearance mechanisms. The partition coefficient data supports the compound's formulation as an inhaled medication, providing optimal balance between local efficacy and systemic exposure.

Hygroscopicity and Stability

Umeclidinium bromide demonstrates hygroscopic properties, actively absorbing moisture from the surrounding environment, which significantly impacts its physical and chemical stability [1] [11]. The compound is classified as hygroscopic, requiring careful control of storage conditions to maintain pharmaceutical integrity and performance characteristics.

Table 3: Hygroscopic Properties and Stability Characteristics

| Property | Value/Description | Impact/Notes | Reference |

|---|---|---|---|

| Hygroscopicity Classification | Hygroscopic | Moisture absorption affects stability | [1] [11] |

| Water Content Specification | Controlled by Karl Fischer titration | Critical quality parameter | [11] |

| Water Solubility | Slightly soluble | Limited aqueous dissolution | [1] [4] [6] |

| Effect of Humidity | Absorbs moisture from environment | Can affect physical properties | [11] |

| Storage Requirements | Controlled humidity and temperature | Inert gas atmosphere recommended | [1] [11] |

The hygroscopic nature necessitates storage under inert gas atmosphere (nitrogen or argon) at controlled temperatures of 2-8°C to prevent moisture-induced degradation [1]. Water content monitoring through Karl Fischer titration represents a critical quality control parameter in pharmaceutical manufacturing, ensuring consistent product performance and stability [11].

Stability studies demonstrate that umeclidinium bromide maintains excellent chemical stability under appropriate storage conditions. The compound exhibits very high stability, although forced degradation studies have identified potential degradation pathways under stress conditions [12]. Long-term stability data supports storage periods of up to 18 months under intermediate conditions at 30°C with 65% relative humidity, and up to 6 months under accelerated conditions at 40°C with 75% relative humidity [11].

The non-hygroscopic nature, as reported in some regulatory documents, appears to conflict with other characterizations describing hygroscopic properties [11]. This discrepancy may reflect different analytical methods or environmental conditions during testing, emphasizing the importance of controlled storage environments for maintaining product consistency.

Polymorphic Characteristics

Umeclidinium bromide exhibits complex polymorphic behavior with multiple crystalline forms identified through extensive solid-state characterization studies. Research has identified four distinct solid forms: Form 1 (the commercially used form), Form A, Form B, and an amorphous form, each possessing unique physicochemical properties [13].

Table 4: Polymorphic Forms of Umeclidinium Bromide

| Form | Melting Point (°C) | XRPD Characteristic Peaks (°2θ) | Reference |

|---|---|---|---|

| Form 1 | 237 | 6.7, 13.4, 20.1, 24.3 | [13] |

| Form A | 167.6 | 5.4, 10.9, 19.6, 23.8 | [13] |

| Form B | 232 | 6.7, 18.3, 20.6, 24.9 | [13] |

| Amorphous | Glass transition: 81 | Amorphous pattern | [13] |

Melting Point and Thermal Behavior

Thermal analysis of umeclidinium bromide reveals complex thermal behavior dependent on the specific polymorphic form and experimental conditions. The thermal characteristics provide essential information for pharmaceutical processing, stability assessment, and quality control procedures.

Table 5: Thermal Analysis Data

| Analysis Type | Parameter/Result | Values/Notes | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point determination | Form-dependent (167.6-237°C) | [13] [15] |

| Thermogravimetric Analysis (TGA) | Mass loss monitoring | Thermal decomposition analysis | [15] [16] |

| X-ray Powder Diffraction (XRPD) | Crystalline form identification | Single stable polymorph | [13] [15] |

| Glass Transition | Glass transition temperature | 81°C (amorphous form) | [13] [16] |

The melting point of umeclidinium bromide varies significantly among polymorphic forms, ranging from 167.6°C for Form A to 237°C for Form 1 [13]. The commercial Form 1 exhibits the highest thermal stability with a melting point exceeding 231°C and decomposition occurring simultaneously with melting [1]. This high thermal stability contributes to the compound's excellent shelf-life characteristics and processing capabilities.

Differential scanning calorimetry studies reveal distinct thermal signatures for each polymorphic form, enabling reliable identification and characterization [13] [15]. Form 1 demonstrates a sharp endothermic peak at 237°C corresponding to melting with concurrent decomposition, while Form A shows melting at the significantly lower temperature of 167.6°C [13].

Thermogravimetric analysis provides insights into thermal decomposition pathways and mass loss behavior under controlled heating conditions [15] [16]. The TGA thermograms indicate that umeclidinium bromide undergoes thermal decomposition at elevated temperatures, with mass loss patterns providing fingerprint identification for quality control purposes.

The amorphous form exhibits fundamentally different thermal behavior, displaying a glass transition at 81°C rather than a distinct melting point [13] [16]. This glass transition temperature represents the point at which the amorphous material transitions from a glassy to a rubbery state, affecting mechanical properties and molecular mobility.

These thermal characteristics directly impact pharmaceutical manufacturing processes, particularly micronization procedures required to achieve appropriate particle sizes for inhalation therapy. The thermal stability profile supports various processing conditions while establishing upper temperature limits to prevent degradation or polymorphic conversion during manufacturing operations.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Following intravenous dosing with radiolabeled umeclidinium, mass balance showed 58% of the radiolabel in the feces and 22% in the urine. The excretion of the drug-related material in the feces following intravenous dosing indicated elimination in the bile. Following oral dosing to healthy male subjects, radiolabel recovered in feces was 92% of the total dose and that in urine was <1% of the total dose, suggesting negligible oral absorption.

Following intravenous administration to healthy subjects, the mean volume of distribution was 86 L.

Plasma clearance following intravenous administration was 151 L/hour.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Decramer M, Maltais F, Feldman G, Brooks J, Harris S, Mehta R, Crater G: Bronchodilation of umeclidinium, a new long-acting muscarinic antagonist, in COPD patients. Respir Physiol Neurobiol. 2013 Jan 15;185(2):393-9. doi: 10.1016/j.resp.2012.08.022. Epub 2012 Sep 28. [PMID:23026438]

Tal-Singer R, Cahn A, Mehta R, Preece A, Crater G, Kelleher D, Pouliquen IJ: Initial assessment of single and repeat doses of inhaled umeclidinium in patients with chronic obstructive pulmonary disease: two randomised studies. Eur J Pharmacol. 2013 Feb 15;701(1-3):40-8. doi: 10.1016/j.ejphar.2012.12.019. Epub 2012 Dec 28. [PMID:23276660]

Trivedi R, Richard N, Mehta R, Church A: Umeclidinium in patients with COPD: a randomised, placebo-controlled study. Eur Respir J. 2014 Jan;43(1):72-81. doi: 10.1183/09031936.00033213. Epub 2013 Aug 15. [PMID:23949963]

Goyal N, Beerahee M, Kalberg C, Church A, Kilbride S, Mehta R: Population pharmacokinetics of inhaled umeclidinium and vilanterol in patients with chronic obstructive pulmonary disease. Clin Pharmacokinet. 2014 Jul;53(7):637-48. doi: 10.1007/s40262-014-0143-4. [PMID:24756395]

Scott LJ, Hair P: Umeclidinium/Vilanterol: first global approval. Drugs. 2014 Mar;74(3):389-95. doi: 10.1007/s40265-014-0186-8. [PMID:24532124]

Salmon M, Luttmann MA, Foley JJ, Buckley PT, Schmidt DB, Burman M, Webb EF, DeHaas CJ, Kotzer CJ, Barrett VJ, Slack RJ, Sarau HM, Palovich MR, Laine DI, Hay DW, Rumsey WL: Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. J Pharmacol Exp Ther. 2013 May;345(2):260-70. doi: 10.1124/jpet.112.202051. Epub 2013 Feb 22. [PMID:23435542]